molecular formula C20H17FN4O4S2 B2390163 Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-22-0

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2390163
CAS RN: 392293-22-0
M. Wt: 460.5
InChI Key: OEKJETVNJIZJOS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Antitumor Activities

A series of novel 1,3,4-thiadiazole derivatives, closely related to the chemical , were synthesized and evaluated for their antitumor activities against various human tumor cell lines. One specific derivative demonstrated significant inhibitory effects against SKOV-3 cells, suggesting its potential as a cytotoxic agent operating via apoptosis mechanisms (A. Almasirad et al., 2016).

Anticancer Agents

Research into Benzothiazole (BT) derivatives, which share structural motifs with the chemical , has identified these compounds as promising anticancer agents. The synthesis of new derivatives and their evaluation against various cancer cell lines have highlighted the modulatory effects of specific substitutions on the BT scaffold, enhancing antitumor properties (Derya Osmaniye et al., 2018).

Insecticidal Applications

Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential use of such compounds in agricultural pest control, highlighting the versatility of the thiadiazole core in developing bioactive molecules (A. Fadda et al., 2017).

Antimicrobial Properties

Further exploration into Ethyl-2-amino benzothiazole-6-carboxylate derivatives showcased their antimicrobial capabilities. Synthesized compounds were evaluated against various bacterial strains, demonstrating the potential for these molecules in addressing antibiotic resistance and developing new antimicrobial agents (Ahmood Kh. Jebur et al., 2018).

properties

IUPAC Name

ethyl 4-[[2-[[5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S2/c1-2-29-18(28)12-7-9-13(10-8-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)14-5-3-4-6-15(14)21/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKJETVNJIZJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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